

Application Notes: Utilizing **Brucine** as an Internal Standard in Chromatographic Analysis

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Compound of Interest

Compound Name: *Brucine*

Cat. No.: *B1667951*

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Introduction

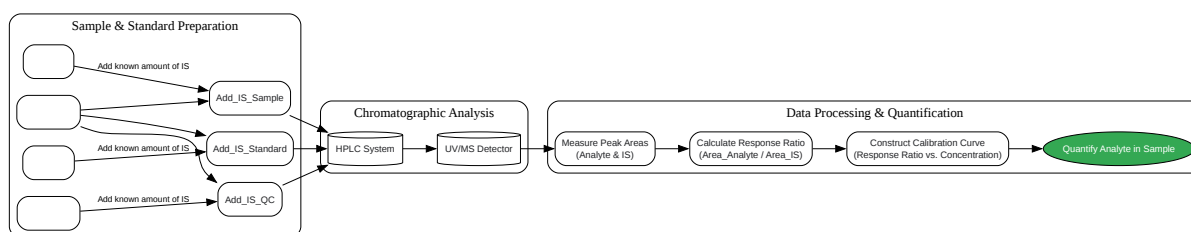
Brucine, a structurally similar alkaloid to strychnine, serves as an effective internal standard (IS) in the chromatographic quantification of various analytes, particularly in the analysis of strychnine itself in diverse matrices such as biological fluids and herbal preparations. The use of an internal standard is a critical practice in analytical chromatography to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantitative analysis. **Brucine**'s chemical and physical properties, which closely resemble those of strychnine, make it an ideal candidate to compensate for potential analytical variabilities.

Physicochemical Properties of Brucine as an Internal Standard

Property	Value
Chemical Formula	C ₂₃ H ₂₆ N ₂ O ₄
Molar Mass	394.47 g/mol
Structure	Indole alkaloid
Solubility	Soluble in methanol, ethanol, chloroform
UV Absorbance	~260 nm

Principle of Internal Standard Method

The internal standard method involves adding a constant, known amount of a non-endogenous compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, effectively nullifying many sources of error.



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Figure 1: Workflow for using an internal standard in chromatography.

Protocol: Quantification of Strychnine in Urine using Brucine as an Internal Standard by HPLC-UV

This protocol outlines a method for the quantitative determination of strychnine in urine samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV), employing **brucine** as the internal standard.^[1]

Materials and Reagents

- Strychnine reference standard
- **Brucine** (internal standard)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ammonia solution (330 g/kg)
- Urine samples
- Solid Phase Extraction (SPE) cartridges (e.g., Extrelut)

Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1100 series or equivalent
- Column: LiChrosorb Si-60 (7 µm)
- Mobile Phase: Methanol-water-ammonia (85:14.2:0.8, v/v/v)
- Flow Rate: 1 mL/min
- Detector: UV detector set at 260 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient

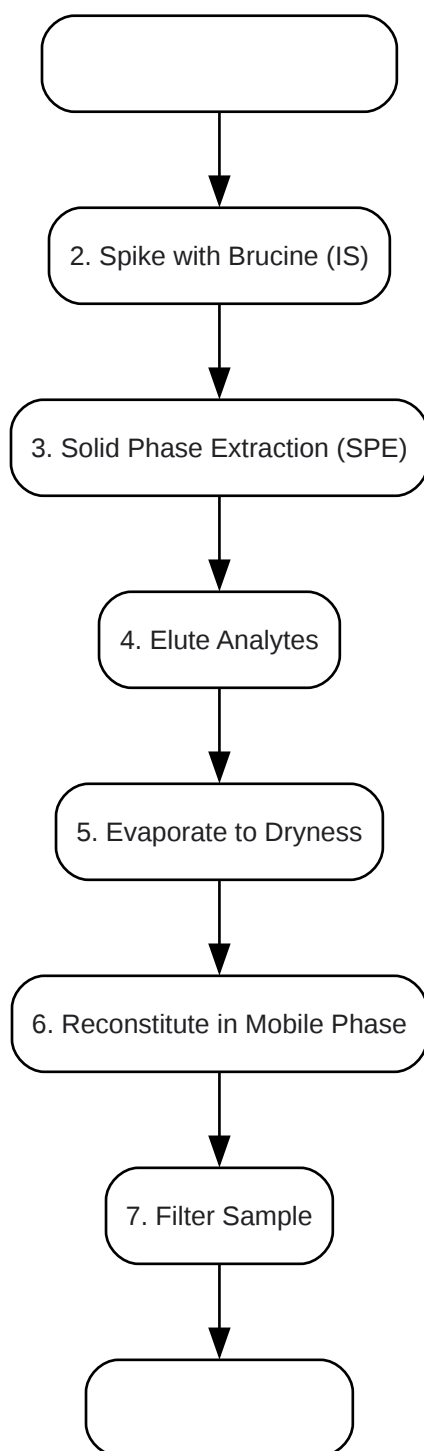
Preparation of Standard and Stock Solutions

- Strychnine Stock Solution (1 mg/mL): Accurately weigh 10 mg of strychnine reference standard and dissolve in 10 mL of methanol.
- **Brucine** Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **brucine** and dissolve in 10 mL of methanol.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the strychnine stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. To each working standard, add a fixed concentration of the **brucine** internal standard.

Sample Preparation

- **Spiking:** To 1 mL of urine sample, add a known amount of the **brucine** internal standard solution.
- **Extraction:** Perform a solid-phase extraction using an Extrelut cartridge according to the manufacturer's instructions.
- **Elution:** Elute the analytes from the cartridge with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL) and vortex to mix.
- **Filtration:** Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.



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Figure 2: Sample preparation workflow for urine analysis.

Data Analysis and Quantification

- **Calibration Curve:** Inject the prepared standard solutions and plot the ratio of the peak area of strychnine to the peak area of **brucine** against the concentration of strychnine. Perform a linear regression analysis to obtain the equation of the line.
- **Quantification:** Inject the prepared urine samples. Calculate the peak area ratio of strychnine to **brucine** and use the calibration curve to determine the concentration of strychnine in the sample.

Method Validation Data

The following table summarizes typical validation parameters for a similar HPLC method for the determination of strychnine and **brucine**.

Parameter	Strychnine	Brucine
Linearity Range (µg/mL)	0.05 - 2	0.05 - 2
Correlation Coefficient (r ²)	> 0.991	> 0.991
Recovery (%)	71.63 - 98.79	71.63 - 98.79
Intra-day Precision (RSD %)	< 15	< 15
Inter-day Precision (RSD %)	< 15	< 15
Limit of Quantification (LOQ) (µg/mL)	0.039 - 0.050	0.039 - 0.050

Data adapted from a study on the HPLC determination of strychnine and **brucine** in rat tissues.
[\[2\]](#)

Discussion

The choice of **brucine** as an internal standard for strychnine analysis is justified by their structural similarity, which leads to comparable extraction efficiencies and chromatographic behaviors. This minimizes the impact of matrix effects and variations in the analytical process on the final quantitative result. The presented HPLC-UV method is a robust and reliable approach for the determination of strychnine in complex biological matrices like urine. The

validation data demonstrates good linearity, recovery, and precision, making it suitable for research, clinical, and forensic applications.

References

- 1. researchgate.net [researchgate.net]
- 2. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
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